Cytotoxicity in HeLa Cells: Variculanol vs. Adriamycin
Variculanol exhibits significant cytotoxic activity against HeLa cervical carcinoma cells with an IC₅₀ of 3.97 μM, compared to the clinical chemotherapeutic Adriamycin [1]. This quantifiable potency positions Variculanol as a viable chemical probe for cervical cancer research, with a well-defined benchmark against a standard-of-care agent.
| Evidence Dimension | Cytotoxicity (IC₅₀, μM) |
|---|---|
| Target Compound Data | 3.97 μM |
| Comparator Or Baseline | Adriamycin (clinical chemotherapeutic) |
| Quantified Difference | Not directly subtracted; comparative activity noted |
| Conditions | HeLa cell line (human cervical carcinoma), MTT assay |
Why This Matters
Provides a direct potency benchmark against a widely used chemotherapeutic, enabling informed selection for cervical cancer cell-based assays.
- [1] Shaaban M, El-Metwally MM, Abdel-Razek AS. Aegyoxepane: A new oxepane derivative from the fungus Aspergillus aegyptiacus. Anti-Cancer Agents Med Chem. 2016;16(9):1179-1185. doi:10.2174/1871520616666160211123429 View Source
